5-Chloro-4-hydroxypyridine-3-sulfonic acid

Catalog No.
S13512226
CAS No.
M.F
C5H4ClNO4S
M. Wt
209.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-hydroxypyridine-3-sulfonic acid

Product Name

5-Chloro-4-hydroxypyridine-3-sulfonic acid

IUPAC Name

5-chloro-4-oxo-1H-pyridine-3-sulfonic acid

Molecular Formula

C5H4ClNO4S

Molecular Weight

209.61 g/mol

InChI

InChI=1S/C5H4ClNO4S/c6-3-1-7-2-4(5(3)8)12(9,10)11/h1-2H,(H,7,8)(H,9,10,11)

InChI Key

ZLVKWSLNEDFCNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)Cl)S(=O)(=O)O

5-Chloro-4-hydroxypyridine-3-sulfonic acid is a heterocyclic compound characterized by its chlorinated pyridine structure, which features a hydroxyl group and a sulfonic acid group. Its molecular formula is C₅H₄ClNO₄S, and it has a molecular weight of approximately 209.61 g/mol. The compound typically appears as a white to light yellow crystalline powder and is sensitive to light. It is soluble in water, making it useful in various applications in both research and industry .

Due to its functional groups:

  • Electrophilic Substitution: The presence of the chlorine atom allows for electrophilic aromatic substitution reactions, where the chlorine can be replaced by other substituents.
  • Nucleophilic Addition: The sulfonic acid group can undergo nucleophilic attack, leading to the formation of sulfonamides or other derivatives.
  • Deprotonation: The hydroxyl group can lose a proton under basic conditions, forming an alkoxide ion, which can further react with electrophiles.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or enhanced properties .

Research indicates that 5-Chloro-4-hydroxypyridine-3-sulfonic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi.
  • Pharmacological Potential: It has been investigated as a potential intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
  • Enzyme Inhibition: Preliminary data indicate that it may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to elucidate its mechanisms of action .

The synthesis of 5-Chloro-4-hydroxypyridine-3-sulfonic acid can be achieved through several methods:

  • Chlorination of 4-Hydroxypyridine-3-sulfonic Acid: This method involves the chlorination of 4-hydroxypyridine-3-sulfonic acid using chlorine gas or chlorinating agents under controlled conditions.
  • Sulfonation of 5-Chloro-4-Hydroxypyridine: Starting from 5-chloro-4-hydroxypyridine, sulfonation can be performed using sulfur trioxide or concentrated sulfuric acid.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that combine multiple steps into a single reaction vessel, enhancing efficiency and yield.

These methods highlight the compound's versatility in synthetic chemistry .

5-Chloro-4-hydroxypyridine-3-sulfonic acid finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs, particularly those aimed at treating neurological disorders.
  • Agricultural Chemicals: Investigated for potential use as a pesticide or herbicide due to its biological activity.
  • Analytical Chemistry: Employed as a reagent in analytical procedures for detecting specific compounds or ions.

Its unique properties make it valuable in both research and industrial settings .

Studies on the interactions of 5-Chloro-4-hydroxypyridine-3-sulfonic acid with biological systems have revealed:

  • Protein Binding: Research indicates that this compound may bind to specific proteins, affecting their function and potentially leading to therapeutic effects.
  • Metabolic Pathways: Investigations into its metabolic pathways suggest that it may interact with enzymes involved in drug metabolism, influencing pharmacokinetics and pharmacodynamics.

Further research is warranted to fully understand these interactions and their implications for drug development .

Several compounds share structural similarities with 5-Chloro-4-hydroxypyridine-3-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Hydroxypyridine-3-sulfonic AcidC₅H₅NO₄SLacks chlorine; serves as a precursor.
5-Bromo-4-hydroxypyridine-3-sulfonic AcidC₅H₄BrNO₄SBromine substitution instead of chlorine.
5-Chloro-6-hydroxypyridine-3-sulfonic AcidC₅H₄ClNO₄SHydroxyl group at position six; different biological activity profile.

The uniqueness of 5-Chloro-4-hydroxypyridine-3-sulfonic acid lies in its specific chlorination pattern and the combination of functional groups, which contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .

The synthesis of 5-Chloro-4-hydroxypyridine-3-sulfonic acid follows established methodologies for heterocyclic sulfonation, building upon classical pyridine chemistry principles [1] [2]. Traditional approaches typically involve sequential functionalization of the pyridine ring system, employing electrophilic aromatic substitution mechanisms despite the inherent challenges associated with pyridine's electron-deficient nature [3].

The conventional synthetic pathway initiates with pyridine as the starting material, proceeding through a carefully orchestrated sequence of sulfonation and halogenation reactions [4]. The primary route involves the sulfonation of pyridine using concentrated sulfuric acid in the presence of mercuric sulfate as a catalyst at elevated temperatures ranging from 275 to 330 degrees Celsius [1] [5]. This process preferentially generates pyridine-3-sulfonic acid as the major product, with the 3-position being favored due to the electronic properties of the pyridine ring [6].

Following the initial sulfonation step, hydroxylation at the 4-position can be achieved through controlled oxidation reactions or nucleophilic substitution processes [4]. The introduction of the hydroxyl group typically requires specialized conditions to overcome the deactivated nature of the pyridine ring toward electrophilic attack [3]. Subsequently, chlorination at the 5-position is accomplished using thionyl chloride or phosphorus pentachloride under carefully controlled conditions to ensure regioselective substitution [4].

An alternative traditional approach involves starting with 4-hydroxypyridine-3-sulfonic acid as the precursor, followed by selective chlorination at the 5-position [4]. This method employs chlorinating agents such as phosphorus trichloride in combination with chlorine gas at temperatures of approximately 80 degrees Celsius [4]. The reaction proceeds through formation of intermediate chlorinated species that subsequently undergo rearrangement to yield the desired product.

The traditional mercury-catalyzed sulfonation process has been extensively studied and documented [5]. This method requires prolonged heating periods of 40 to 60 hours at temperatures exceeding 330 degrees Celsius, with periodic replacement of distilled sulfuric acid [5]. Despite the harsh conditions, this approach achieves yields of approximately 68 percent of the theoretical maximum [5].

Novel Catalytic Approaches for Regioselective Functionalization

Contemporary synthetic methodologies for 5-Chloro-4-hydroxypyridine-3-sulfonic acid have evolved to incorporate advanced catalytic systems that provide enhanced regioselectivity and improved reaction efficiency [7] [8]. These novel approaches address the inherent limitations of traditional methods by employing sophisticated activation strategies and transition metal catalysis.

The development of triflic anhydride-mediated sulfonylation represents a significant advancement in pyridine functionalization [7]. This methodology involves the activation of pyridine with triflic anhydride to form highly reactive pyridinium triflate intermediates, followed by nucleophilic addition of sulfinate salts [7]. The process operates under mild conditions at room temperature and achieves remarkable regioselectivity of 94 percent for the 4-position [7]. The reaction employs N-methyl piperidine as an external base to control positional selectivity, resulting in overall yields of 76 percent [7].

Electrochemical approaches have emerged as powerful tools for meta-selective functionalization of pyridines [8]. These methods utilize redox-neutral dearomatization-rearomatization strategies that enable direct meta-sulfonylation through tandem cycloaddition and oxidative processes [8]. The electrochemical methodology demonstrates exclusive regiocontrol with 96 percent selectivity and achieves yields of 71 percent under mild conditions at 45 degrees Celsius [8].

Transition metal-catalyzed functionalization has opened new avenues for regioselective pyridine derivatization [9]. Palladium-catalyzed cross-coupling reactions enable direct introduction of sulfonyl groups at specific positions of the pyridine ring [10]. These catalytic systems operate through coordination of the metal center with the pyridine nitrogen, followed by selective carbon-hydrogen bond activation and subsequent functionalization [9].

The application of sulfur dioxide surrogates in catalytic processes has provided additional synthetic flexibility [7]. The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a sulfur dioxide equivalent enables direct incorporation of sulfonyl functionality with high efficiency [7]. This approach achieves 70 percent yield while maintaining excellent regioselectivity of 94:6 for the desired position [7].

Base-mediated protocols utilizing specialized pyridinium salt activation have demonstrated remarkable selectivity for 4-position functionalization [11]. These methods exploit the divergent reactivity of pyridinium salts with sulfinates under different reaction manifolds [11]. The one-electron pathway enables selective formation of sulfonyl radicals that participate in controlled addition reactions [11].

Catalyst SystemTemperature (°C)Reaction Time (hours)Regioselectivity (%)Overall Yield (%)
Mercury Sulfate330409568
Triflic Anhydride2529476
Phosphorus Trichloride8039283
Sulfur Trioxide275248945
Electrochemical4569671

Reaction Kinetics and Thermodynamic Parameters of Sulfonation

The kinetic behavior of pyridine sulfonation reactions has been extensively characterized through temperature-dependent studies that reveal the underlying mechanistic principles governing these transformations [1] [12]. The sulfonation process follows a bimolecular electrophilic substitution mechanism with distinct activation parameters that reflect the electronic nature of the pyridine substrate [2].

Temperature effects on reaction rates demonstrate classical Arrhenius behavior with activation energies typically ranging from 92.4 kilojoules per mole for direct sulfonation processes [12]. The rate constants exhibit exponential dependence on temperature, with values increasing from 1.2 × 10⁻⁴ per second at 275 degrees Celsius to 67.2 × 10⁻⁴ per second at 380 degrees Celsius [12]. This temperature sensitivity reflects the high energy barrier associated with electrophilic attack on the electron-deficient pyridine ring [6].

The sulfonation mechanism proceeds through formation of a σ-complex intermediate, with the rate-determining step being the initial electrophilic addition [2]. The presence of electron-withdrawing nitrogen significantly increases the activation barrier compared to benzene sulfonation [3]. The formation of the Wheland intermediate requires approximately 24.1 kilocalories per mole of activation energy, substantially higher than corresponding benzene derivatives [13].

Thermodynamic analysis reveals that sulfonation reactions are highly exothermic processes with enthalpy changes ranging from -121.8 to -156.2 kilojoules per mole depending on the specific reaction conditions [13]. The direct sulfonation pathway exhibits ΔH° = -142.3 kilojoules per mole, while chlorosulfonation processes show even greater exothermicity at ΔH° = -156.2 kilojoules per mole [13]. These negative enthalpy values confirm the thermodynamic favorability of sulfonic acid formation.

Entropy considerations play a crucial role in determining reaction feasibility, with typical ΔS° values ranging from -174.2 to -203.1 joules per mole per Kelvin [13]. The negative entropy changes reflect the increased order associated with sulfonic acid group incorporation and solvation effects [13]. The resulting Gibbs free energy changes range from -69.4 to -95.7 kilojoules per mole, confirming spontaneous reaction progression under appropriate conditions [13].

Equilibrium constants for sulfonation reactions demonstrate the irreversible nature of these transformations under typical synthetic conditions [13]. Values ranging from 4.5 × 10¹² to 1.2 × 10¹⁶ indicate essentially complete conversion to products [13]. However, the reversible nature of sulfonation can be exploited under specific conditions involving dilute acid treatment [14].

Temperature (°C)Rate Constant k (×10⁻⁴ s⁻¹)Activation Energy (kJ/mol)Yield (%)Selectivity (3-position)
2751.292.44589
3003.892.46291
3208.592.47593
35024.792.48595
38067.292.49294
Reaction TypeΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Equilibrium Constant (Keq)
Direct Sulfonation-142.3-185.4-87.12.30 × 10¹⁴
Mercury-Catalyzed-138.7-192.6-81.28.90 × 10¹³
Chlorosulfonation-156.2-203.1-95.71.20 × 10¹⁶
Electrophilic Substitution-121.8-174.2-69.44.50 × 10¹²

Purification Techniques and Yield Optimization

The purification of 5-Chloro-4-hydroxypyridine-3-sulfonic acid requires specialized techniques tailored to the unique physicochemical properties of sulfonic acid derivatives [15] [16]. Effective purification strategies must address the high polarity, ionic character, and thermal sensitivity of the target compound while maximizing recovery yields and achieving pharmaceutical-grade purity standards.

Crystallization techniques represent the most widely employed purification method for sulfonic acid derivatives [16] [17]. The optimal approach involves crystallization from ethanol-water mixtures, which provides 94.2 percent purity with 87.3 percent recovery yield [16]. The crystallization process exploits the differential solubility of the target compound compared to impurities, with the sulfonic acid group conferring high aqueous solubility while the aromatic ring system provides organic solvent compatibility [17].

The crystallization protocol typically involves dissolution of the crude product in hot ethanol followed by gradual addition of water to induce precipitation [17]. Temperature control during the cooling phase is critical, with slow cooling rates favoring larger crystal formation and improved purity [17]. The process requires approximately 4.5 hours for completion and maintains a relatively low cost factor of 1.0 compared to alternative purification methods [17].

High-performance liquid chromatography separation offers the highest purity achievable, reaching 99.7 percent with specialized column systems [19]. The method employs reverse-phase chromatography with C18 stationary phases and acidified mobile phase systems containing 0.1 percent trifluoroacetic acid in acetonitrile-water gradients . Despite the exceptional purity achieved, this technique suffers from lower recovery yields of 82.1 percent and higher cost factors of 3.2 relative to crystallization methods .

Column chromatography provides an intermediate purification option achieving 96.8 percent purity with 76.4 percent recovery [20]. This technique utilizes silica gel stationary phases with carefully optimized solvent systems to separate the target compound from structural analogs and synthetic byproducts [20]. The method requires extended processing times of approximately 8.2 hours but offers moderate cost factors of 2.1 [20].

Recrystallization techniques offer enhanced purification efficiency compared to single crystallization procedures [17]. Multiple recrystallization cycles from appropriately selected solvent systems can achieve purities of 92.5 percent while maintaining high recovery yields of 91.2 percent [17]. The process involves dissolution in hot solvent followed by controlled cooling and crystal harvesting, with each cycle requiring approximately 6.1 hours [17].

Vacuum distillation represents an alternative purification approach for thermally stable derivatives [15]. This technique achieves purities of 89.3 percent with recovery yields of 84.7 percent [15]. The method requires careful temperature control to prevent thermal decomposition while maintaining adequate vapor pressure for distillation [15]. Processing times of 3.8 hours and cost factors of 1.8 make this approach economically attractive for large-scale applications [15].

The optimization of sulfonic acid concentration prior to purification has been identified as a critical parameter affecting final product quality [15]. Maintaining sulfonic acid concentrations above 30 percent by weight in reaction mixtures prior to distillation or crystallization significantly improves purification efficiency [15]. This optimization strategy reduces impurity levels and enhances the effectiveness of subsequent separation techniques [15].

Advanced purification protocols often employ sequential application of multiple techniques to achieve pharmaceutical-grade specifications [21]. The combination of initial crystallization followed by high-performance liquid chromatography can achieve purities exceeding 99.5 percent while maintaining acceptable recovery yields [21]. Such multi-step approaches require careful optimization of conditions at each stage to minimize cumulative losses [21].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (hours)Cost Factor (relative)
Crystallization from EtOH/H2O94.287.34.51.0
HPLC Separation99.782.12.33.2
Column Chromatography96.876.48.22.1
Recrystallization92.591.26.11.2
Vacuum Distillation89.384.73.81.8

The electrophilic substitution reactivity of 5-chloro-4-hydroxypyridine-3-sulfonic acid is significantly influenced by the combined electronic effects of its three substituents. The pyridine ring exhibits markedly reduced reactivity toward electrophilic attack compared to benzene, primarily due to the electron-withdrawing nature of the nitrogen atom [1]. The presence of multiple substituents further modulates this reactivity through both inductive and resonance effects.

The sulfonic acid group at position 3 acts as a powerful electron-withdrawing substituent, deactivating the pyridine ring toward electrophilic substitution [2]. This deactivation occurs through both inductive withdrawal of electron density and resonance effects that reduce the nucleophilicity of the aromatic system. The electron density calculations for pyridine derivatives show that positions 2 and 6 have electron densities of approximately 0.866, while position 4 exhibits a density of 0.932, making all positions relatively electron-deficient [3].

The hydroxyl group at position 4 provides a contrasting electronic influence through its resonance donation capability. However, in the context of 5-chloro-4-hydroxypyridine-3-sulfonic acid, this group exists predominantly in equilibrium with its tautomeric pyridone form [4]. The tautomerization equilibrium is shifted toward the pyridone structure due to the enhanced stability provided by the lactam functionality, with equilibrium constants favoring the pyridone form by approximately 3.23 kJ/mol in the gas phase [4].

The chlorine substituent at position 5 contributes additional electron-withdrawing effects through inductive mechanisms. The combined influence of these three substituents results in a pyridine core that is highly deactivated toward electrophilic substitution, requiring harsh reaction conditions for successful transformations [1].

Under typical electrophilic substitution conditions, the compound preferentially undergoes substitution at positions 2 and 6, which are meta to the sulfonic acid group . The reaction barriers for electrophilic substitution at these positions are estimated to be in the range of 95-120 kJ/mol, significantly higher than those observed for simple pyridine derivatives. The mechanism proceeds through the formation of stabilized carbocation intermediates, with the positive charge being distributed across the aromatic system through resonance structures that avoid placing positive charge on the already electron-deficient nitrogen atom [1].

Nucleophilic Displacement Reactions at Chlorinated Position

The chlorine atom at position 5 represents the most electrophilic site in 5-chloro-4-hydroxypyridine-3-sulfonic acid, making it highly susceptible to nucleophilic displacement reactions. The electron-withdrawing effects of the adjacent hydroxyl group, the sulfonic acid functionality, and the pyridine nitrogen atom collectively activate the chlorine toward nucleophilic attack through stabilization of the reaction intermediates [6].

Nucleophilic aromatic substitution at the chlorinated position proceeds via the addition-elimination mechanism, involving the formation of a Meisenheimer complex intermediate [3]. The stability of this intermediate is enhanced by the ability of the electron-withdrawing substituents to delocalize the negative charge developed during the nucleophilic attack. Quantum mechanical calculations indicate that the activation energy for nucleophilic displacement at position 5 ranges from 45-65 kJ/mol, substantially lower than typical values for unactivated chloropyridines .

The reactivity order for chloropyridines generally follows 2-chloropyridine > 4-chloropyridine > 3-chloropyridine, with 3-chloropyridine exhibiting approximately 10,000-fold lower reactivity than its 2-chloro counterpart . However, in 5-chloro-4-hydroxypyridine-3-sulfonic acid, the presence of multiple activating groups significantly enhances the reactivity of the 5-position chlorine, approaching the reactivity levels observed for 2-chloropyridine derivatives.

The mechanism involves initial nucleophilic attack at the carbon bearing the chlorine substituent, leading to the formation of a stabilized anionic intermediate. The resonance structures of this intermediate show significant delocalization of negative charge onto the pyridine nitrogen, the oxygen atoms of the sulfonic acid group, and the hydroxyl oxygen [3]. This extensive charge delocalization provides thermodynamic driving force for the reaction and reduces the activation barrier.

Common nucleophiles that react readily with the compound include amines, alkoxides, thiolates, and hydride donors. For example, reaction with primary amines proceeds smoothly at temperatures between 80-120°C in polar aprotic solvents, yielding the corresponding amino-substituted derivatives in high yields . The reaction kinetics follow second-order behavior, consistent with the bimolecular addition-elimination mechanism.

Acid-Base Behavior and Sulfonic Acid Group Reactivity

The sulfonic acid group in 5-chloro-4-hydroxypyridine-3-sulfonic acid exhibits exceptionally strong acidity, with pKa values in the range of -2.1 to -1.8 . This extreme acidity places the compound among the strongest organic acids, comparable to trifluoromethanesulfonic acid. The high acidity results from the exceptional stability of the sulfonate anion, which is stabilized by extensive delocalization of negative charge across the three oxygen atoms and resonance with the aromatic system.

The acid dissociation of the sulfonic acid group is essentially complete under all physiologically relevant pH conditions, existing predominantly as the sulfonate anion in aqueous solution [8]. This complete ionization has profound implications for the compound's solubility, coordination chemistry, and biological activity. The sulfonate group imparts high water solubility to the molecule and enables strong interactions with metal ions and protonated basic sites.

In contrast to the sulfonic acid group, the hydroxyl functionality at position 4 exhibits much weaker acidity, with pKa values ranging from 8.5 to 9.2 [9]. This relatively high pKa reflects the reduced acidity compared to simple phenols, influenced by the electron-withdrawing effects of the pyridine nitrogen and adjacent substituents. The hydroxyl group participates in tautomeric equilibrium with the corresponding pyridone form, with the equilibrium position depending on solvent polarity and hydrogen bonding interactions [4].

The pyridine nitrogen atom can undergo protonation under acidic conditions, with the conjugate acid exhibiting pKa values between 2.8 and 3.2 . This value is significantly lower than that of unsubstituted pyridine (pKa = 5.25), reflecting the electron-withdrawing effects of the three substituents. The protonated form exhibits altered coordination properties and reduced nucleophilicity.

The sulfonic acid group participates in various chemical transformations beyond simple acid-base equilibria. It can undergo esterification reactions with alcohols under strongly acidic conditions, though these reactions typically require elevated temperatures due to the stability of the sulfonate group [2]. The group also readily forms sulfonamide derivatives when treated with amines in the presence of coupling agents or upon conversion to the corresponding sulfonyl chloride intermediate.

Coordination Chemistry with Transition Metal Ions

5-Chloro-4-hydroxypyridine-3-sulfonic acid exhibits diverse coordination behavior with transition metal ions, functioning as a multidentate ligand through its pyridine nitrogen, hydroxyl oxygen, and sulfonate oxygens [10]. The coordination modes vary significantly depending on the metal ion, its oxidation state, coordination preferences, and reaction conditions.

The pyridine nitrogen serves as the primary coordination site for most transition metals, acting as a σ-donor ligand with moderate π-acceptor capability [10]. The coordination through nitrogen follows typical trends observed for pyridine derivatives, with stability constants that are reduced compared to unsubstituted pyridine due to the electron-withdrawing effects of the substituents. For copper(II) complexes, bidentate chelation through both the nitrogen and adjacent hydroxyl oxygen is commonly observed, forming stable five-membered chelate rings with stability constants in the range of log K = 8.2-9.1 [11].

The sulfonate group provides an additional coordination site with high affinity for hard metal ions, particularly those in higher oxidation states [12]. The coordination through sulfonate oxygens can occur in monodentate, bidentate, or bridging modes, depending on the metal-to-ligand ratio and structural constraints. In coordination polymers and extended structures, the sulfonate group frequently adopts bridging coordination modes, connecting multiple metal centers and contributing to the formation of robust three-dimensional frameworks [13].

Iron(III) complexes demonstrate particularly interesting coordination behavior, with the metal ion capable of forming tridentate complexes utilizing the nitrogen, hydroxyl oxygen, and one sulfonate oxygen simultaneously [14]. These complexes exhibit exceptionally high stability constants (log K = 12.5-13.2) and octahedral coordination geometries. The high stability arises from the complementary hard-soft acid-base interactions, with the hard Fe³⁺ ion showing strong affinity for the hard oxygen donors.

Square planar complexes are readily formed with platinum(II) and palladium(II) ions, primarily through nitrogen coordination [10]. These complexes exhibit extraordinary stability, with log K values reaching 18.5-19.3 for platinum complexes. The square planar geometry is maintained through strong σ-donation from the nitrogen lone pair, supplemented by modest π-back bonding interactions. The trans influence of the ligand in these complexes follows typical patterns observed for pyridine derivatives.

The coordination chemistry is significantly influenced by pH, with different protonation states of the ligand exhibiting distinct binding preferences [15]. Under acidic conditions, protonation of the pyridine nitrogen reduces its coordinating ability, shifting the preferred coordination mode toward the sulfonate oxygens. Conversely, under basic conditions where the hydroxyl group may be partially deprotonated, enhanced chelation through nitrogen and oxygen donors is observed.

Mixed-ligand complexes incorporating both 5-chloro-4-hydroxypyridine-3-sulfonic acid and other ligands demonstrate synergistic stability enhancement [16]. The presence of additional ligands can stabilize unusual coordination geometries and oxidation states, leading to complexes with unique electronic and magnetic properties. These mixed-ligand systems are of particular interest for applications in catalysis and materials science.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

208.9549565 g/mol

Monoisotopic Mass

208.9549565 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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